molecular formula C17H17F3N2O2 B2915514 (S)--[cis-3-Hydroxy-3-methyl-1-[4-(trifluoromethyl)-2-pyridinyl]cyclobutyl]-2-pyridinemethanol CAS No. 1432051-63-2

(S)--[cis-3-Hydroxy-3-methyl-1-[4-(trifluoromethyl)-2-pyridinyl]cyclobutyl]-2-pyridinemethanol

Cat. No.: B2915514
CAS No.: 1432051-63-2
M. Wt: 338.32 g/mol
InChI Key: MTJXDHFAWXGXIN-QQFBHYJXSA-N
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Description

TRPV3 74a is a selective antagonist for the transient receptor potential vanilloid 3 (TRPV3) calcium channel. This compound has shown significant potential in scientific research due to its ability to inhibit TRPV3, which is involved in various physiological processes such as temperature perception, pain transduction, and skin physiology. TRPV3 74a has demonstrated analgesic effects in animal studies, making it a promising candidate for pain management and other therapeutic applications .

Scientific Research Applications

TRPV3 74a has a wide range of scientific research applications:

Mechanism of Action

Target of Action

The primary target of the compound TRPV3 antagonist 74a, also known as (S)–[cis-3-Hydroxy-3-methyl-1-[4-(trifluoromethyl)-2-pyridinyl]cyclobutyl]-2-pyridinemethanol, is the Transient Receptor Potential Vanilloid subtype 3 (TRPV3) . TRPV3 is a cation-permeable TRP channel predominantly expressed in skin keratinocytes . It plays a significant role in cutaneous sensation and is associated with numerous skin diseases .

Mode of Action

TRPV3 antagonist 74a acts as a selective antagonist for the TRPV3 channel . It binds to the TRPV3 channel and inhibits its function . This inhibition prevents the flow of ions through the channel, thereby modulating the sensory modalities, including temperature, taste, olfaction, vision, hearing, and touch .

Biochemical Pathways

The TRPV3 channel is implicated in various biochemical pathways. It plays a role in Ca2+ homeostasis due to its non-selective ionic conductivity . It participates in signaling pathways associated with itch, dermatitis, hair growth, and skin regeneration . The inhibition of TRPV3 by the antagonist 74a can modulate these pathways, potentially alleviating symptoms associated with these conditions .

Result of Action

The inhibition of the TRPV3 channel by antagonist 74a results in the attenuation of mechanical allodynia, a type of pain that occurs from a normally non-painful stimulus like light touch . It exhibits anti-nociceptive activity, effectively reducing pain sensation .

Action Environment

The action of TRPV3 antagonist 74a can be influenced by various environmental factors. For instance, the compound’s efficacy may be affected by the inflammatory environment in the skin, which can activate TRPV3 channels and induce pain, itching, and inflammation . The antagonist 74a can potentially mitigate these effects by inhibiting the TRPV3 channel .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of TRPV3 74a involves the preparation of (pyridin-2-yl)methanol derivativesThe reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for TRPV3 74a are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, ensuring the purity of the final product, and implementing quality control measures to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: TRPV3 74a primarily undergoes substitution reactions due to the presence of reactive functional groups such as hydroxyl and pyridinyl groups. These reactions can be facilitated by various reagents under controlled conditions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include derivatives with modified functional groups, which can be further analyzed for their biological activity and potential therapeutic applications .

Comparison with Similar Compounds

Uniqueness of TRPV3 74a: TRPV3 74a stands out due to its high selectivity and potency as a TRPV3 antagonist. Unlike some other inhibitors, it does not significantly affect other ion channels, making it a more targeted and effective compound for research and potential therapeutic use .

Properties

IUPAC Name

3-[(S)-hydroxy(pyridin-2-yl)methyl]-1-methyl-3-[4-(trifluoromethyl)pyridin-2-yl]cyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N2O2/c1-15(24)9-16(10-15,14(23)12-4-2-3-6-21-12)13-8-11(5-7-22-13)17(18,19)20/h2-8,14,23-24H,9-10H2,1H3/t14-,15?,16?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTJXDHFAWXGXIN-QQFBHYJXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)(C2=NC=CC(=C2)C(F)(F)F)C(C3=CC=CC=N3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CC(C1)(C2=NC=CC(=C2)C(F)(F)F)[C@@H](C3=CC=CC=N3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601336739
Record name TRPV3-74a
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601336739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1432051-63-2
Record name TRPV3-74a
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601336739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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